1H-Benzimidazole,1-(3-chloropropyl)-(9CI)
Overview
Description
1H-Benzimidazole,1-(3-chloropropyl)-(9CI), also known as 1H-Benzimidazole,1-(3-chloropropyl)-(9CI), is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Topoisomerase Inhibition
1-(3-Chloropropyl)-1H-benzimidazole derivatives have shown potential as inhibitors of mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. For instance, specific derivatives like 5-methyl-4-(1H-benzimidazole-2-yl)phenol have demonstrated significant inhibitory effects in quantitative in vitro plasmid supercoil relaxation assays (Alpan, Gunes, & Topçu, 2007).
Anticancer Activity
A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives of 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and evaluated for their anticancer properties. These compounds have displayed noteworthy antitumor activity against a range of cancer cell lines, indicating their potential as anticancer agents (Kalalbandi & Seetharamappa, 2015).
Cytotoxicity and Kinase Inhibition
Compounds synthesized from 1-(3-Chloropropyl)-1H-benzimidazole have been studied for their cytotoxic effects against certain cancer cell lines. Additionally, these compounds have been evaluated for their inhibitory effects on human recombinant casein kinase 2alpha subunit, an enzyme implicated in cancer progression (Łukowska-Chojnacka et al., 2016).
Corrosion Inhibition
New benzimidazole derivatives, including those based on 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and characterized for their potential as corrosion inhibitors. Their efficacy in protecting carbon steel in acidic environments has been demonstrated, providing insights into novel applications in material science (Rouifi et al., 2020).
Green Synthesis of Derivatives
Research has focused on the green synthesis of novel benzimidazole derivatives using 1-(3-Chloropropyl)-1H-benzimidazole. This approach highlights the environmentally friendly synthesis of these compounds, potentially expanding their applications in drug design and other fields (Nikpassand & Pirdelzendeh, 2016).
Properties
IUPAC Name |
1-(3-chloropropyl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJMYXQANEOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.